N-(3-Aminopropyl)-N-octyl-D-gluconamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Aminopropyl)-N-octyl-D-gluconamide is a chemical compound that belongs to the class of amides It is characterized by the presence of an aminopropyl group and an octyl chain attached to a gluconamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Aminopropyl)-N-octyl-D-gluconamide typically involves the reaction of D-gluconic acid with 3-aminopropylamine and octylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Starting Materials: D-gluconic acid, 3-aminopropylamine, and octylamine.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as methanol or ethanol. The temperature is maintained at around 60-80°C, and the reaction is allowed to proceed for several hours.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(3-Aminopropyl)-N-octyl-D-gluconamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide); reactions are conducted in the presence of a base or catalyst to facilitate the substitution process.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the compound, while reduction can produce reduced forms with altered functional groups.
Scientific Research Applications
N-(3-Aminopropyl)-N-octyl-D-gluconamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials. It can be incorporated into polymers and other macromolecules to impart specific properties.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties. It may also be used in the development of biosensors and diagnostic tools.
Medicine: Explored for its therapeutic potential in treating various diseases. It may act as a drug delivery agent or as a component of pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals, surfactants, and emulsifiers. It can also be used in the formulation of personal care products and cosmetics.
Mechanism of Action
The mechanism of action of N-(3-Aminopropyl)-N-octyl-D-gluconamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(3-Aminopropyl)-N-octyl-D-gluconamide can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine: This compound has a similar aminopropyl group but differs in the length of the alkyl chain.
(3-Aminopropyl)triethoxysilane: This compound contains an aminopropyl group attached to a silane moiety, making it useful for surface functionalization and material science applications.
N-(2-Aminoethyl)-3-aminopropyltriethoxysilane: Similar to (3-Aminopropyl)triethoxysilane but with an additional aminoethyl group, enhancing its reactivity and versatility.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct properties and applications.
Properties
CAS No. |
93840-54-1 |
---|---|
Molecular Formula |
C17H36N2O6 |
Molecular Weight |
364.5 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-N-(3-aminopropyl)-2,3,4,5,6-pentahydroxy-N-octylhexanamide |
InChI |
InChI=1S/C17H36N2O6/c1-2-3-4-5-6-7-10-19(11-8-9-18)17(25)16(24)15(23)14(22)13(21)12-20/h13-16,20-24H,2-12,18H2,1H3/t13-,14-,15+,16-/m1/s1 |
InChI Key |
ZTFDHJKBHRSPIG-LVQVYYBASA-N |
Isomeric SMILES |
CCCCCCCCN(CCCN)C(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
Canonical SMILES |
CCCCCCCCN(CCCN)C(=O)C(C(C(C(CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.